molecular formula C12H13F3N2O2 B2532720 2-(Pyridin-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone CAS No. 2034401-33-5

2-(Pyridin-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

Cat. No. B2532720
CAS RN: 2034401-33-5
M. Wt: 274.243
InChI Key: IWLCHXPNDCICIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a chemical compound that has attracted significant attention from scientists due to its potential applications in scientific research. This compound is commonly referred to as TFEA, and it is a potent inhibitor of a class of enzymes known as serine hydrolases. In

Scientific Research Applications

Synthesis of β-Lactams and Pyrroles

2-Azetidinones, including derivatives like the compound , are key intermediates in the synthesis of β-lactams and pyrroles. A green and practical method using catalytic amounts of molecular iodine under microwave irradiation has been developed for synthesizing 3-pyrrole-substituted 2-azetidinones. This process is rapid, yields high reaction outputs, and supports a variety of substituents, making it significant for producing optically pure compounds without deprotection or rearrangement issues (Bandyopadhyay et al., 2012).

Antidepressant and Nootropic Agents

2-Azetidinone derivatives have been synthesized and evaluated for their potential as antidepressant and nootropic agents. The synthesis involves novel methods of stirring and sonication for cyclocondensation, indicating the 2-azetidinone skeleton's promise as a central nervous system (CNS) active agent. This paves the way for developing more potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).

Antimicrobial and Antitubercular Activities

Newly synthesized pyrimidine-azetidinone analogues have been explored for their antioxidant, in vitro antimicrobial, and antitubercular activities. This research provides insights into designing and synthesizing antibacterial and antituberculosis compounds based on the 2-azetidinone skeleton, highlighting its potential in combating infectious diseases (Chandrashekaraiah et al., 2014).

Metal-Mediated N–H Bond Activation

The study on 2-azetidinones substituted with various aromatic groups, including pyridine, demonstrates their utility in preparing transition metal complexes. These complexes, synthesized through chelated assisted metal-mediated N–H bond activation, offer a novel approach to developing catalysts and materials with unique properties (Casarrubios et al., 2014).

Positron Emission Tomography Ligands

2-Azetidinone derivatives, specifically 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, have shown promise as positron emission tomography (PET) ligands for imaging nicotinic acetylcholine receptors. This application is crucial for neuroscientific research and could enhance our understanding of various neurological conditions (Doll et al., 1999).

properties

IUPAC Name

2-pyridin-3-yl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)8-19-10-6-17(7-10)11(18)4-9-2-1-3-16-5-9/h1-3,5,10H,4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLCHXPNDCICIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CN=CC=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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